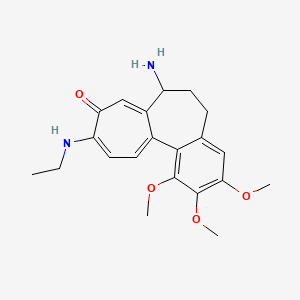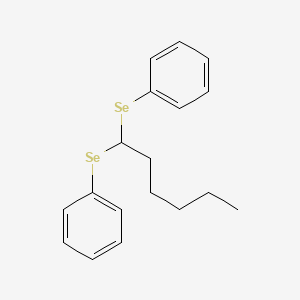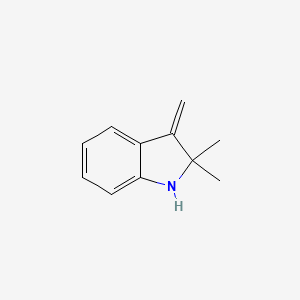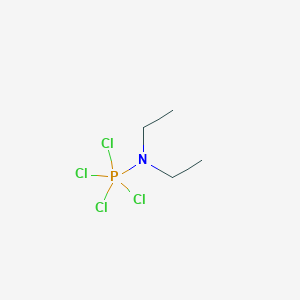![molecular formula C12H10O4 B14484544 [1,1'-Biphenyl]-2,3',4',5-tetrol CAS No. 63710-11-2](/img/structure/B14484544.png)
[1,1'-Biphenyl]-2,3',4',5-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2,3’,4’,5-tetrol: is an organic compound that consists of two connected phenyl rings with four hydroxyl groups attached at the 2, 3’, 4’, and 5 positions. This compound is part of the biphenyl family, known for its aromatic properties and structural versatility. The presence of multiple hydroxyl groups makes it a polyphenol, which can exhibit unique chemical and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’,4’,5-tetrol can be achieved through various methods, including:
Grignard Reaction: This involves the reaction of phenyl magnesium bromide with a suitable biphenyl derivative under anhydrous conditions to form the desired compound.
Electrophilic Substitution: Biphenyl can undergo electrophilic substitution reactions to introduce hydroxyl groups at specific positions.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’,4’,5-tetrol typically involves large-scale electrophilic substitution reactions, where biphenyl is treated with reagents like sulfuric acid or nitric acid to introduce hydroxyl groups. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Partially hydroxylated biphenyls.
Substitution: Halogenated or alkylated biphenyls.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Antioxidant Properties: The compound’s polyphenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Drug Development: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
Wirkmechanismus
The mechanism by which [1,1’-Biphenyl]-2,3’,4’,5-tetrol exerts its effects involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Biphenyl: Lacks hydroxyl groups and exhibits different chemical reactivity and biological activity.
Hydroxybiphenyls: Compounds like 4-hydroxybiphenyl have fewer hydroxyl groups and different properties.
Uniqueness:
Eigenschaften
CAS-Nummer |
63710-11-2 |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
4-(2,5-dihydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6,13-16H |
InChI-Schlüssel |
FEJPFUUENACMAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
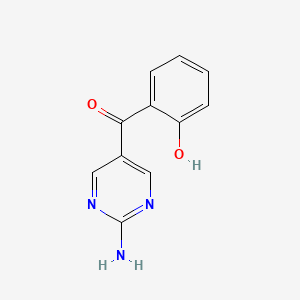
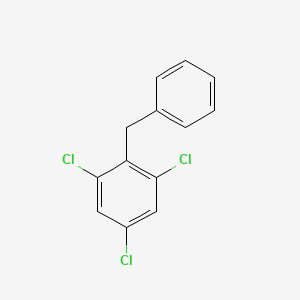
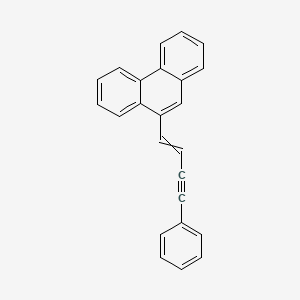
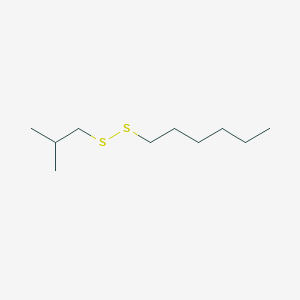
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
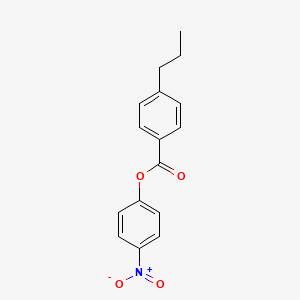


![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
